Caprazene 45
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
737759-36-3 |
|---|---|
Molecular Formula |
C32H44N6O11 |
Molecular Weight |
688.7 g/mol |
IUPAC Name |
(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide |
InChI |
InChI=1S/C32H44N6O11/c1-4-5-6-16-7-9-17(10-8-16)34-28(44)18-11-13-36(2)21(29(45)37(18)3)26(49-31-25(43)22(40)19(15-33)47-31)27-23(41)24(42)30(48-27)38-14-12-20(39)35-32(38)46/h7-12,14,19,21-27,30-31,40-43H,4-6,13,15,33H2,1-3H3,(H,34,44)(H,35,39,46)/t19-,21+,22-,23+,24-,25-,26+,27+,30-,31+/m1/s1 |
InChI Key |
RQVDLVWYEOCAJE-KDHSHZOVSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CCN(C(C(=O)N2C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CCN([C@H](C(=O)N2C)[C@@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CN)O)O)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CCN(C(C(=O)N2C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C |
Synonyms |
CPZEN-45 |
Origin of Product |
United States |
Preparation Methods
Strain Optimization and Fermentation Conditions
Industrial partners, including Hisun Pharmaceuticals and the Institute for Microbial Chemistry (IMC), have employed classical mutagenesis and genomic engineering to improve CPZ production. A key advancement involved the "ZouA method," which increases the copy number of the caprazamycin biosynthetic gene cluster to 30 copies per genome, resulting in a fivefold increase in titers compared to the parent strain. Fermentation is conducted in optimized media containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals, with pH maintained at 6.8–7.2 and temperatures at 28–30°C.
Extraction and Acidic Hydrolysis to Caprazene
Crude caprazamycins are extracted from the fermentation broth using organic solvents such as dichloromethane or methanol. The mixture is then subjected to acidic hydrolysis with aqueous acetic acid (80% v/v) at 70°C for 3 hours, cleaving the ester-linked alkyl side chains and forming caprazene, the core structure of CPZEN-45. This step achieves a 64% yield after crystallization from water-acetone.
Table 1: Key Parameters for Caprazene Production
Chemical Modification of Caprazene to CPZEN-45
Caprazene lacks inherent antibacterial activity due to its high polarity. To address this, lipophilic side chains are introduced at the carboxyl group of the diazepinone ring, enhancing membrane permeability and target binding.
Protection of the Primary Amino Group
The primary amino group on the D-ribose moiety is protected using di-t-butyl dicarbonate (Boc₂O) in a water-dioxane mixture with triethylamine as a base. This forms 5′′-N-Boc-caprazene, which is isolated as a triethylamine addition salt.
Coupling with Lipophilic Amines
The carboxyl group is activated using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and coupled with tetradecylamine (C₁₄H₂₉NH₂) in tetrahydrofuran (THF). This step introduces a myristoyl chain, critical for antibacterial activity. Deprotection of the Boc group with trifluoroacetic acid (TFA) yields CPZEN-45 as a bis-TFA salt, which is subsequently converted to the monohydrochloride form for improved stability.
Table 2: Synthetic Steps for CPZEN-45
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, H₂O-dioxane | 92% | |
| Amide Coupling | BOP-Cl, C₁₄H₂₉NH₂, THF | 61% | |
| Deprotection | 80% TFA in MeOH | 59% | |
| Salt Formation | HCl in i-PrOH | 95% |
Industrial-Scale Process Optimization
Fermentation Scale-Up
Hisun Pharmaceuticals scaled fermentation to produce 500 g of CPZEN-45 per batch by optimizing aeration, agitation, and nutrient feeding strategies. Genome sequencing of production strains identified over 600 mutations in derivative strains, enabling targeted improvements in caprazamycin biosynthesis.
Synthetic Process Refinements
Cambrex, a contract development and manufacturing organization (CDMO), implemented several optimizations:
- Solvent Selection : Replaced dichloromethane with ethyl acetate for intermediate extraction to reduce toxicity.
- Crystallization Control : Adjusted water-acetone ratios and cooling rates to enhance caprazene crystal purity.
- Salt Conversion : Introduced ion-exchange resins to convert the deliquescent di-HCl salt to the stable monohydrochloride form.
Analytical and Quality Control Methods
Chromatographic Purity Assessment
Ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD) is employed to monitor reaction intermediates. A stability-indicating method using a C18 column and acetonitrile-water gradients (0.1% formic acid) resolves CPZEN-45 from degradation products.
Chemical Reactions Analysis
CPZEN-45 undergoes various chemical reactions, including:
Oxidation: CPZEN-45 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in CPZEN-45, leading to different analogs.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically analogs of CPZEN-45 with modified structures and potentially enhanced biological activities .
Scientific Research Applications
Antimycobacterial Activity
CPZEN-45 exhibits potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL against the H37Rv strain and 6.25 µg/mL against multidrug-resistant strains . Its efficacy extends to both replicating and non-replicating bacteria, suggesting potential effectiveness against latent TB infections .
Case Study: Efficacy in Animal Models
In preclinical studies using mouse models, CPZEN-45 demonstrated significant reductions in bacterial load in the lungs of infected mice. Specifically, studies showed a 1-1.5 log colony-forming unit (cfu) reduction in lung tissue when administered subcutaneously . This highlights CPZEN-45's potential role in treating TB, particularly in cases resistant to standard therapies.
Combination Therapies
Research indicates that CPZEN-45 may enhance treatment outcomes when used in combination with other antitubercular drugs. In vitro studies suggest an additive effect when combined with existing antibiotics, which may help mitigate the rapid development of resistance often observed with monotherapy .
Case Study: Spray-Dried Combination Formulations
A notable application involves the development of a spray-dried combination of CPZEN-45 with capreomycin. This formulation aims to improve pulmonary delivery and therapeutic efficacy against drug-resistant TB. The combination has shown moderate affinity for mucin, indicating that it remains bioavailable for therapeutic action within the lungs .
Pharmacokinetics and Delivery Methods
Pharmacokinetic studies have revealed that CPZEN-45 has favorable absorption characteristics when administered via inhalation compared to subcutaneous or intravenous routes. Specifically, passive inhalation resulted in higher concentrations of the drug in plasma and lung tissues over extended periods, maintaining therapeutic levels longer than other administration methods .
Summary of Pharmacokinetic Findings
| Administration Route | Cmax (µg/mL) | Half-Life (h) | Bioavailability (%) |
|---|---|---|---|
| Passive Inhalation | 6.63 | 2.06 | 67.78 |
| Subcutaneous | - | 0.76 | 67.78 |
| Intravenous | - | - | - |
This data suggests that inhalation may be the preferred route for delivering CPZEN-45 effectively to target sites within the lungs.
Mechanism of Action
CPZEN-45 exerts its effects by inhibiting bacterial translocase I, a key enzyme involved in peptidoglycan biosynthesis . This inhibition disrupts the formation of the bacterial cell wall, leading to the death of Mycobacterium tuberculosis. Unlike other antibiotics, CPZEN-45 targets a unique pathway, reducing the likelihood of cross-resistance with existing drugs . This mechanism of action makes CPZEN-45 particularly valuable in combating multidrug-resistant and extensively drug-resistant tuberculosis .
Comparison with Similar Compounds
Therapeutic Profile :
- Activity : CPZEN-45 exhibits potent activity against drug-sensitive and multidrug-resistant (MDR) Mtb strains (MIC: 1.56 µg/mL for H37Rv; 6.25 µg/mL for MDR-TB) . It is also effective against Mycobacterium avium complex (MAC) and M. avium subsp. paratuberculosis .
- Selectivity: Demonstrates minimal hemolytic effects (≤12.5 µg/mL) and high water solubility (>200 mg/mL as a trifluoroacetate salt), making it suitable for intravenous administration .
- In Vivo Efficacy : Shows therapeutic efficacy in murine models of acute and extensively drug-resistant (XDR) tuberculosis, achieving 1–1.5 log CFU reduction in lung bacterial loads .
Comparison with Similar Compounds
Caprazamycin B (CPZ-B)
Structural & Functional Differences :
- Target : Inhibits translocase I (MurX) in peptidoglycan biosynthesis .
- Efficacy : Active against Mtb (MIC: 0.78–3.13 µg/mL) and Gram-positive bacteria (e.g., Staphylococcus aureus), but ineffective against most Gram-negative pathogens .
- Limitations : Poor water solubility and complex isolation from CPZ mixtures due to variable fatty acid side chains .
| Parameter | CPZEN-45 | CPZ-B |
|---|---|---|
| Target | WecA | Translocase I (MurX) |
| MIC (Mtb H37Rv) | 1.56 µg/mL | 0.78–3.13 µg/mL |
| Water Solubility | >200 mg/mL | Low |
| Hemolysis | ≤12.5 µg/mL | Not reported |
Other Caprazene Derivatives
CPZEN-48 (4d) and CPZEN-51 (4g)
Alkylamide Derivatives (e.g., 3j)
- Activity : Optimal efficacy with 11–15 carbon side chains (MIC: 1.56 µg/mL for Mtb) but variable hemolysis depending on chain length and saturation .
Translocase I Inhibitors: Liposidomycins and Mureidomycins
- Liposidomycins : Natural nucleoside antibiotics inhibiting translocase I. Deacylated derivatives (e.g., caprazene) show 200-fold reduced activity compared to parent compounds .
Other Preclinical Anti-TB Agents
- BTZ043: Benzothiazinone inhibiting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) with sub-µg/mL MICs but requiring redox activation .
- SQ641 (Capuramycin) : Inhibits translocase I; MIC: 0.5–2 µg/mL but with nephrotoxicity concerns .
Q & A
Q. What is the primary mechanism of action of Caprazene 45 (CPZEN-45) against Mycobacterium tuberculosis?
this compound targets the enzyme WecA (GlcNAc-1-phosphate transferase), which catalyzes the first step in synthesizing the mycobacterial cell wall core. Inhibition of WecA disrupts arabinogalactan biosynthesis, leading to cell wall destabilization and bacterial death . Methodologically, this mechanism was identified through enzymatic inhibition assays and structural analysis of CPZEN-45 derivatives compared to parent caprazamycins.
Q. How does the structural modification of caprazene to CPZEN-45 enhance its antitubercular activity?
The addition of a 4-butylanilide group to caprazene (derived from caprazamycin via acid hydrolysis) improves lipid solubility and target binding affinity. Structural comparisons via NMR and mass spectrometry revealed that this modification optimizes interactions with WecA’s active site, enhancing inhibitory potency . Researchers should employ comparative structural analysis (e.g., X-ray crystallography or molecular docking) to validate such modifications.
Q. What preclinical models are used to evaluate CPZEN-45’s efficacy, and what parameters are critical for reproducibility?
Murine models of tuberculosis infection are standard, with metrics including bacterial load reduction (CFU counts), histopathological analysis of lung tissue, and toxicity profiling (e.g., liver/kidney function tests). To ensure reproducibility, studies must standardize inoculation doses, treatment regimens, and control groups (e.g., untreated and positive controls like isoniazid) .
Q. What statistical tools are recommended for analyzing CPZEN-45’s dose-response data in in vitro assays?
Non-linear regression models (e.g., log-dose vs. response curves) and IC50/EC50 calculations using software like GraphPad Prism or R are standard. For comparative studies, ANOVA with post-hoc tests (e.g., Tukey’s HSD) should be applied to assess significance across multiple groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in CPZEN-45’s efficacy data between in vitro and in vivo studies?
Discrepancies often arise from differences in drug bioavailability or host-pathogen interactions. Methodological solutions include:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MIC values with in vivo drug exposure .
- Using genetically modified mycobacterial strains (e.g., WecA overexpression) to confirm target-specific effects .
- Triangulating data with transcriptomic or proteomic profiling of bacterial responses .
Q. What experimental strategies optimize CPZEN-45’s synthesis and purity for reproducibility in academic labs?
- Synthesis : Follow caprazamycin hydrolysis protocols (0.1N HCl, 40°C, 2 hrs) to yield caprazene, then conjugate with 4-nitrobutylaniline via carbodiimide-mediated coupling .
- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of residual solvent peaks).
- Documentation : Provide detailed spectral data and reaction yields in supplementary materials, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry .
Q. How can researchers design a robust study to compare CPZEN-45’s efficacy with other WecA inhibitors (e.g., BTZ043)?
- Experimental Design : Use a head-to-head comparison in both in vitro (MIC assays) and in vivo (murine models) settings.
- Controls : Include vehicle controls and a reference drug (e.g., isoniazid).
- Metrics : Assess bacterial kill kinetics, resistance emergence rates, and cytotoxicity (e.g., HEK293 cell viability assays).
- Statistical Power : Predefine sample sizes using power analysis (α=0.05, β=0.2) to ensure detectability of differences .
Q. What methodologies validate WecA as the primary target of CPZEN-45 in mycobacteria?
- Genetic Knockout : Compare CPZEN-45’s activity against wild-type vs. WecA-deficient M. tuberculosis strains.
- Enzymatic Assays : Measure UDP-GlcNAc incorporation into lipid-linked cell wall precursors in presence/absence of CPZEN-45 .
- Resistance Mutations : Sequence clinical isolates with reduced CPZEN-45 susceptibility to identify WecA mutations .
Q. How should researchers address CPZEN-45’s stability issues in long-term in vivo studies?
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating CPZEN-45-related research questions?
- PICO : Define Population (M. tuberculosis strains), Intervention (CPZEN-45 dose), Comparison (standard therapy), Outcome (CFU reduction).
- FINER : Ensure questions are Feasible (e.g., access to BSL-3 labs), Interesting (novel mechanisms), Novel (vs. existing WecA inhibitors), Ethical (animal welfare compliance), and Relevant (drug-resistant TB focus) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
